Product packaging for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-(Cat. No.:CAS No. 55275-64-4)

1-Aziridinecarboxamide, 2-cyano-N-phenyl-

Cat. No.: B1665479
CAS No.: 55275-64-4
M. Wt: 187.2 g/mol
InChI Key: BXBIBOQGYLPODI-UHFFFAOYSA-N
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Description

The Significance of Aziridine (B145994) Ring Systems in Organic Synthesis

Aziridines, the nitrogen-containing analogues of epoxides, are saturated three-membered heterocyclic amines that serve as exceptionally valuable intermediates in organic synthesis. researchgate.netnih.gov Their prominence stems from the inherent reactivity conferred by the significant ring strain of the three-membered ring. researchgate.netillinois.edursc.org This strain energy is readily released in ring-opening reactions, making aziridines susceptible to attack by a wide array of nucleophilic and electrophilic reagents. researchgate.net Consequently, they act as versatile precursors for a diverse range of more complex and stable organic compounds. researchgate.netrsc.org

Synthetic chemists have extensively explored the manipulations of aziridine-containing compounds since their discovery in 1888. illinois.edu These building blocks are crucial for the synthesis of larger, biologically relevant heterocycles such as azetidines, pyrrolidines, imidazoles, thiazoles, piperidines, and benzodiazepines. researchgate.netresearchgate.net The ability to control the stereochemistry of these transformations has further enhanced their utility. Moreover, the aziridine motif is found in numerous natural products and has been incorporated into various novel compounds designed by medicinal chemists, which have shown potential as antibacterial, antifungal, and anticancer agents. nih.gov While the synthesis of aziridines was once considered challenging due to their instability, a variety of reliable synthetic methods are now available, solidifying their status as indispensable building blocks in the synthetic chemist's toolkit. researchgate.netillinois.edu

Importance of Cyano and Carboxamide Functionalities in Chemical Building Blocks

The cyano (nitrile) and carboxamide (amide) groups are fundamental functionalities in the design of chemical building blocks, each imparting distinct and valuable properties.

The cyano group is an exceptionally versatile functional group in organic synthesis. acs.org It serves as a compact and stable precursor to a wide range of other functionalities, including amines, carboxylic acids, amides, and esters. acs.org This transformative potential makes nitriles key intermediates in the synthesis of complex molecules. acs.org The cyano group's strong electron-withdrawing nature also influences the reactivity of adjacent parts of a molecule. In medicinal chemistry, the nitrile moiety is present in nearly 60 approved small-molecule drugs, where its linearity, high dipole moment, and low molecular weight can improve pharmacokinetic profiles, enhance water solubility, and facilitate strong interactions with biological targets. acs.org The introduction of a cyano group is a well-established strategy for generating libraries of compounds for target-oriented synthesis of biologically active heterocycles. illinois.edu

The carboxamide group is another cornerstone of organic and medicinal chemistry, most famously forming the peptide bonds that link amino acids into proteins. basicknowledge101.com This linkage is vital for the structure and function of life. Beyond biochemistry, the amide bond is a common feature in a vast number of pharmaceuticals and biologically active compounds. Its planarity and ability to act as both a hydrogen bond donor and acceptor are crucial for defining molecular conformations and mediating interactions with biological macromolecules. Cyanoacetamides, which contain both a cyano and a carboxamide group, are recognized as highly versatile precursors for the synthesis of a wide array of biologically active organic compounds and agrochemicals. researchgate.net

Overview of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- in Contemporary Synthetic and Mechanistic Research

1-Aziridinecarboxamide, 2-cyano-N-phenyl- is a chemical compound that uniquely combines the high reactivity of the aziridine ring with the synthetic versatility of the cyano and N-phenylcarboxamide groups. smolecule.comcymitquimica.com Its molecular structure presents a compelling target for exploration in synthetic and mechanistic studies. While specific, in-depth research literature on this particular molecule is limited, its potential can be inferred from the known chemistry of its components. smolecule.com

Below are the key physicochemical properties of the compound.

PropertyValueReference
Molecular FormulaC₁₀H₉N₃O smolecule.com
Molecular Weight187.2 g/mol smolecule.com
Exact Mass187.0746 u smolecule.com
SolubilitySoluble in DMSO smolecule.com
Storage ConditionsDry, dark; 0-4°C (short term) or -20°C (long term) smolecule.com

As a subject of contemporary research, 1-Aziridinecarboxamide, 2-cyano-N-phenyl- stands as a platform for investigating new synthetic methodologies and reaction mechanisms. Studies could explore the interplay between the three functional groups, such as the influence of the carboxamide and cyano groups on the reactivity and regioselectivity of the aziridine ring-opening, or the use of the aziridine as a chiral auxiliary to direct stereoselective transformations at other sites in the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B1665479 1-Aziridinecarboxamide, 2-cyano-N-phenyl- CAS No. 55275-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-phenylaziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-6-9-7-13(9)10(14)12-8-4-2-1-3-5-8/h1-5,9H,7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBIBOQGYLPODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(=O)NC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55275-64-4
Record name AMP-404
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055275644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMP-404
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 1 Aziridinecarboxamide, 2 Cyano N Phenyl

Strategies for Aziridine (B145994) Ring Formation

The synthesis of the aziridine core is a cornerstone of nitrogen-containing heterocyclic chemistry. nih.gov The high ring strain of aziridines makes them valuable synthetic intermediates. nih.gov Several fundamental approaches have been developed to construct this three-membered ring system.

Cyclization Reactions of Substituted Amino Alcohols and Haloamines

One of the most traditional and fundamental methods for aziridine synthesis is the intramolecular cyclization of 1,2-disubstituted precursors, such as β-amino alcohols or β-haloamines. The Wenker synthesis and its modern variations exemplify this approach.

In a typical sequence, a β-amino alcohol is first converted into a sulfate (B86663) ester. Subsequent treatment with a base promotes an intramolecular Williamson ether-type synthesis, where the amino group acts as a nucleophile to displace the sulfate, forming the aziridine ring. Two complementary one-pot procedures have been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines. nih.gov Less hindered aziridines are effectively synthesized by tosylation and in-situ cyclization using potassium hydroxide, whereas more substituted amino alcohols show better yields with potassium carbonate in acetonitrile. nih.gov This method's efficiency depends on the substitution pattern of the starting material.

Precursor TypeTypical Leaving GroupBaseKey Features
β-Amino AlcoholsSulfonate (e.g., Tosylate, Mesylate), SulfateStrong bases (e.g., NaOH, KOH)Classic, reliable method; requires activation of the hydroxyl group.
β-HaloaminesHalide (Cl, Br, I)Base (e.g., NaH, Et3N)Direct cyclization; precursor haloamines can be reactive.

This table summarizes common approaches for aziridine ring formation via cyclization.

Gabriel-Cromwell Reaction and Modern Adaptations

The Gabriel-Cromwell reaction provides a distinct pathway to functionalized aziridines, typically starting from α,β-unsaturated carbonyl compounds. The process involves a multi-step, one-pot sequence:

Bromination: The α,β-unsaturated system is first treated with bromine (Br₂) to form an α,β-dibromo intermediate.

Elimination: A base promotes the elimination of hydrogen bromide (HBr) to yield a vinyl bromide.

Conjugate Addition: An amine adds to the β-position of the vinyl bromide.

Cyclization: Intramolecular nucleophilic substitution, where the nitrogen displaces the α-bromide, closes the ring to form the aziridine.

This method has been successfully applied to the synthesis of ferrocenyl-substituted aziridines from acryloyl- and crotonoylferrocenes, achieving yields of over 90%. nih.gov The reaction demonstrates the robustness of this approach for creating structurally complex aziridines. nih.gov Modern adaptations have focused on asymmetric synthesis by employing chiral auxiliaries to control the stereochemistry of the resulting aziridine. nih.gov

Transition Metal-Catalyzed Aziridination Reactions

The direct transfer of a nitrogen atom to an olefin is a highly efficient and atom-economical route to aziridines. This is often achieved through the use of transition metal catalysts that generate a reactive metal-nitrenoid intermediate. Various catalytic systems have been developed, each with its own scope and advantages.

Commonly used catalysts are based on copper (Cu), rhodium (Rh), palladium (Pd), iron (Fe), and manganese (Mn). organic-chemistry.org The nitrene source is typically a compound that can release a "NR" group, such as chloramine-T, bromamine-T, or [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). organic-chemistry.org Copper halides, in particular, have been identified as effective catalysts for aziridination using bromamine-T as the nitrene source. organic-chemistry.org These reactions often proceed with high stereospecificity, where the geometry of the starting olefin is retained in the final aziridine product.

Metal CatalystCommon Nitrene SourceSubstrateKey Features
Copper (Cu) HalidesBromamine-T, PhI=NTsOlefinsInexpensive, efficient, widely used.
Rhodium (Rh) CarboxylatesDiazo compounds, Sulfonyl AzidesOlefinsHigh stereospecificity, good for unactivated olefins. organic-chemistry.org
Palladium (Pd) ComplexesN-Sulfonylaziridines (via ring-opening/coupling)Organoboronic acidsUsed in cross-coupling reactions involving aziridines. mdpi.com
Iron (Fe) PorphyrinsSulfonyliminophenyliodinanesAlkenesBiologically inspired, useful for complex substrates.

This table presents a selection of transition metal catalysts used in aziridination reactions.

Organocatalytic Approaches to Aziridination

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for synthesizing aziridines. These methods avoid the potential toxicity and cost associated with transition metals. One prominent strategy involves the reaction of imines with α-halo carbonyl compounds, such as phenacyl bromides, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).

The mechanism involves the in-situ formation of an ammonium (B1175870) ylide from the tertiary amine and the halo-compound. This ylide then attacks the imine, and subsequent intramolecular cyclization with the loss of the amine catalyst yields the aziridine. organic-chemistry.org This one-pot process provides functionalized aziridines in high yields and with high trans-diastereoselectivity. organic-chemistry.org Chiral amines can also be used to achieve enantioselective aziridination. organic-chemistry.org

Incorporation of the 2-Cyano Moiety

While a specific, documented synthesis for 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is not prevalent in the literature, its assembly can be projected using established methodologies for the synthesis of 2-cyanoaziridines. The key step is the introduction of the cyano group at the C2 position of the ring, which can be accomplished either during or after the ring-formation step.

Direct Cyanation Strategies within Aziridine Synthesis

The most direct approaches to 2-cyanoaziridines involve building the ring from precursors that already contain the necessary carbon-nitrogen framework or can generate it in situ.

One of the most effective methods is the De Kimpe Aziridine Synthesis . This reaction utilizes α-chloroimines as precursors, which react with a cyanide nucleophile (e.g., KCN or NaCN). organic-chemistry.org The reaction proceeds via nucleophilic addition of the cyanide ion to the imine carbon, followed by intramolecular nucleophilic substitution to displace the chloride and form the aziridine ring. organic-chemistry.orgresearchgate.net This method has been successfully used to prepare a variety of α-cyanoaziridines from α-halo ketimines. researchgate.net

A second plausible strategy involves the aziridination of an α,β-unsaturated nitrile . A substrate such as a cinnamonitrile (B126248) derivative, which contains the phenyl group and the cyano group attached to the double bond, could be an ideal starting material. researchgate.netresearchgate.net The reaction of this olefin with a suitable nitrene source, catalyzed by a transition metal or an organocatalyst as described in sections 2.1.3 and 2.1.4, would directly generate the 2-cyano-3-phenyl-aziridine core.

Finally, the N-phenylcarboxamide group (-C(=O)NHPh) would most likely be installed in a subsequent step. An N-unsubstituted or N-protected 2-cyanoaziridine could be reacted with phenyl isocyanate to form the desired 1-Aziridinecarboxamide structure.

Utilization of Electrophilic Cyanating Agents in Related Systems (e.g., N-Cyano-N-phenyl-p-toluenesulfonamide)

The introduction of a cyano group often utilizes electrophilic cyanating agents. A notable example is N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), a stable and less hazardous alternative to traditional cyanating agents like cyanogen (B1215507) bromide. organic-chemistry.orgresearchgate.net NCTS has demonstrated its efficacy in the cyanation of various nucleophiles. nih.govrsc.orgdntb.gov.ua

Recent studies have highlighted the versatility of NCTS in transition-metal-catalyzed cyanation reactions. nih.gov For instance, it has been successfully employed in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, where it acts as an electrophilic cyanide source in the presence of a base like lithium hexamethyldisilazide (LiHMDS). organic-chemistry.org This protocol is valued for its operational simplicity and mild reaction conditions. organic-chemistry.org Furthermore, NCTS can be synthesized on a large scale from inexpensive starting materials, phenylurea and p-toluenesulfonyl chloride, without the need for toxic cyanogen halides. researchgate.net Its utility also extends to the deoxycyanamidation of alcohols, showcasing its ability to act as both a sulfonyl transfer reagent and a cyanamide (B42294) source. acs.org This reactivity underscores its potential as a precursor for introducing the cyano functionality in complex molecules.

ReagentApplicationKey Features
N-Cyano-N-phenyl-p-toluenesulfonamideElectrophilic cyanation of various nucleophiles. organic-chemistry.orgnih.govrsc.orgBench-stable solid, less hazardous than traditional cyanating agents. organic-chemistry.orgresearchgate.net
Synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles. organic-chemistry.orgHigh yields, operational simplicity, mild conditions. organic-chemistry.org
Deoxycyanamidation of alcohols. acs.orgActs as both sulfonyl transfer and cyanamide source. acs.org

Synthetic Applications of Active Methylene (B1212753) Compounds as Cyanide Precursors

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are versatile precursors in organic synthesis. sci-hub.se Their applications are extensive, including their use in the synthesis of various heterocyclic systems. sci-hub.sersc.org While not a direct method for introducing a cyanide group in the same manner as electrophilic cyanating agents, their reactivity can be harnessed to construct precursors that contain the cyano moiety.

For example, the Knoevenagel condensation of aldehydes with active methylene compounds like 2-cyanoacetamide (B1669375) is a widely used method for forming carbon-carbon bonds and introducing a cyano group into a molecule. nih.gov This reaction can be facilitated by various catalysts under different conditions, including microwave irradiation, which often leads to shorter reaction times and higher yields. nih.gov The resulting α,β-unsaturated cyanoacetamide derivatives are valuable intermediates for further synthetic transformations. nih.gov The reactivity of the active methylene group in compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) has been shown to be dependent on the specific functional groups present, leading to the formation of different products. rsc.org This controlled reactivity is crucial in multi-step syntheses.

Active Methylene CompoundReaction TypeApplication
2-CyanoacetamideKnoevenagel CondensationSynthesis of α,β-unsaturated cyanoacetamide derivatives. nih.gov
Ethyl CyanoacetateNucleophilic AdditionSynthesis of acridines and phenanthridines. rsc.org
MalononitrileNucleophilic AdditionSynthesis of acridines. rsc.org

Attachment of the N-Phenylcarboxamide Functional Group

The formation of the N-phenylcarboxamide group at the aziridine nitrogen is a critical step in the synthesis of the target molecule. This can be achieved through several well-established methods.

Direct carbamoylation of the aziridine nitrogen provides a straightforward route to the desired functional group. This can be accomplished by reacting the N-H aziridine precursor with a suitable carbamoylating agent. For instance, the transfer of a carbamoyl (B1232498) group from a donor molecule to the nitrogen atom of the aziridine ring can be an effective strategy. rsc.org While the specific application to 2-cyanoaziridine is not detailed in the provided sources, the general principle of N-carbamoylation is a standard transformation in organic synthesis.

An alternative approach involves the formation of the N-phenylamide linkage at an earlier stage of the synthesis, prior to the construction of the aziridine ring. This strategy can be advantageous as it avoids potential complications associated with the reactivity of the strained aziridine ring. A variety of methods exist for the synthesis of N-phenylamides, including the acylation of anilines with appropriate carboxylic acid derivatives. researchgate.net For instance, a method has been developed for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide or dimethylacetamide as the acyl donors in the presence of hydrochloric acid. researchgate.net The resulting N-phenylamide-containing precursor can then be subjected to subsequent reactions to form the aziridine ring.

Asymmetric Synthesis of Chiral 1-Aziridinecarboxamide, 2-cyano-N-phenyl- Analogues

The synthesis of enantiomerically pure chiral aziridines is of significant interest due to their utility as versatile building blocks in asymmetric synthesis. nih.gov

One of the most effective strategies for achieving asymmetric aziridination is the use of chiral auxiliaries. acs.org These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of the aziridination reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched aziridine.

A well-established approach involves the use of chiral sulfinimines. The aza-Darzens reaction of chiral sulfinimines with 2-bromoesters provides a reliable method for the synthesis of highly substituted aziridines with excellent levels of stereoselectivity. acs.org The tert-butanesulfinyl group, in particular, serves as a powerful chiral directing group. acs.org Another strategy utilizes chiral N-sulfinyl ketimines, which upon reaction with Grignard reagents, can afford chiral N-sulfinyl 2,2-disubstituted aziridines in high diastereomeric ratios and excellent enantiomeric excess. rsc.org The chiral auxiliary can then be cleaved under mild acidic conditions to provide the N-H aziridine, which can be further functionalized. acs.org These methods provide a powerful toolkit for the synthesis of chiral aziridine derivatives. acs.orgrsc.org

Chiral Auxiliary ApproachKey FeaturesStereochemical Outcome
Aza-Darzens reaction of chiral sulfiniminesUtilizes substituted 2-bromoesters. acs.orgGood yields and excellent levels of stereoselectivity. acs.org
Grignard additions to α-chloro N-sulfinyl ketiminesEmploys Grignard reagents. rsc.orgGood to excellent diastereomeric ratios (up to 98:2). rsc.org
Excellent enantiomeric excess (>98% ee). rsc.org

Catalytic Enantioselective Aziridine Synthesis

The direct enantioselective aziridination of an α,β-unsaturated nitrile, such as cinnamonitrile, represents a highly convergent and atom-economical approach to the core structure of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-. This method relies on the use of a chiral catalyst to control the stereochemical outcome of the nitrene addition to the carbon-carbon double bond. Transition metal catalysis, particularly with rhodium and copper complexes, has been extensively explored for the aziridination of electron-deficient olefins.

Rhodium(II) carboxylate complexes, in conjunction with chiral ligands, are effective catalysts for the enantioselective aziridination of various alkenes. For the synthesis of a 2-cyanoaziridine, a plausible approach involves the reaction of an α,β-unsaturated nitrile with a suitable nitrene source, such as a sulfonyliminoiodinane, in the presence of a chiral rhodium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Similarly, copper(I) complexes bearing chiral ligands, such as bis(oxazoline) (BOX) ligands, are known to catalyze the asymmetric aziridination of electron-deficient olefins. The reaction typically employs a nitrene source like N-sulfonyl- or N-acyl-iminoiodinanes. The specific conditions, including the solvent, temperature, and catalyst loading, would need to be optimized to achieve high yields and enantiomeric excess for the aziridination of a 2-cyano substituted alkene.

Table 1: Representative Catalytic Systems for Enantioselective Aziridination of Activated Alkenes

Catalyst SystemLigandNitrene SourceTypical SubstratesReported Enantioselectivity (ee)
Rhodium(II) CarboxylatesChiral CarboxylatesPhI=NNsStyrenes, DienesModerate to High
Copper(I)-BOXBis(oxazoline)PhI=NTsα,β-Unsaturated EstersHigh
OrganocatalystsChiral AminesN-Boc-O-tosylhydroxylamineα,β-Unsaturated AldehydesHigh

Chiral Pool-Derived Synthetic Pathways

An alternative strategy for the synthesis of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- involves utilizing a readily available chiral starting material from the "chiral pool." Natural amino acids, such as L- or D-serine, are excellent candidates for this approach due to their inherent stereochemistry.

A potential synthetic route commencing from a protected serine derivative could involve several key transformations. One plausible pathway begins with the conversion of the serine derivative into a dehydroalanine (B155165) derivative. wikipedia.org This α,β-unsaturated amino acid derivative can then be transformed into the corresponding dehydroalaninonitrile. Subsequent enantioselective aziridination of this electron-deficient alkene, potentially using one of the catalytic systems described in the previous section, would yield the desired chiral 2-cyanoaziridine core.

Another conceivable chiral pool-based approach involves the transformation of a protected serine into a chiral β-amino-α-hydroxynitrile. This transformation could proceed through the reduction of the carboxylic acid functionality to an aldehyde, followed by a Strecker-type reaction. masterorganicchemistry.com The resulting β-amino-α-hydroxynitrile could then undergo an intramolecular cyclization to form the chiral 2-cyanoaziridine ring. This ring-closure is often facilitated by converting the hydroxyl group into a better leaving group. organic-chemistry.org

Once the chiral 2-cyanoaziridine is obtained through either of these chiral pool-derived pathways, the final step is the introduction of the N-phenylcarboxamide moiety. This is typically achieved by reacting the aziridine nitrogen with phenyl isocyanate. This reaction generally proceeds under mild conditions to afford the target compound, 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

Table 2: Key Transformations in a Hypothetical Chiral Pool Synthesis

Starting MaterialKey Intermediate(s)Key Reaction(s)
Protected SerineDehydroalaninonitrileDehydration, Nitrile formation
Protected SerineChiral β-amino-α-hydroxynitrileReduction, Strecker synthesis, Cyclization
Chiral 2-Cyanoaziridine1-Aziridinecarboxamide, 2-cyano-N-phenyl-Reaction with phenyl isocyanate

Reactivity and Reaction Mechanisms of 1 Aziridinecarboxamide, 2 Cyano N Phenyl

Aziridine (B145994) Ring-Opening Reactions

The strained three-membered ring of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is the key determinant of its reactivity, making it an excellent electrophile for various nucleophiles. The ring-opening reactions can be initiated by nucleophiles, electrophiles, or catalysts, leading to the formation of highly functionalized acyclic products.

Nucleophilic Ring Opening (NRO)

Nucleophilic ring-opening is the most common and well-studied reaction of activated aziridines. In this process, a nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. The N-phenylcarboxamide group on the nitrogen atom of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is an electron-withdrawing group, which activates the aziridine ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons.

The regioselectivity of nucleophilic attack on the aziridine ring of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is primarily governed by the electronic effects of the 2-cyano substituent. The cyano group is a potent electron-withdrawing group, which significantly increases the electrophilicity of the C2 carbon to which it is attached. Consequently, nucleophilic attack is expected to occur preferentially at the C2 position. This is in line with observations for other activated aziridines bearing electron-withdrawing substituents at the C2 position, such as aziridine-2-carboxylates. nih.gov

In a study on the ring-opening of activated aziridine-2-carboxylates with fluoride, it was observed that nucleophilic attack occurred exclusively at the C2 position, underscoring the directing effect of the electron-withdrawing carboxylate group. nih.gov A similar outcome is predicted for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, where the even stronger electron-withdrawing nature of the cyano group would further favor attack at the C2 carbon.

Aziridine DerivativeNucleophileMajor RegioisomerReference
N-Boc-methylaziridine-2-carboxylate[18F]FluorideAttack at C2 nih.gov
N-Cbz-methylaziridine-2-carboxylate[18F]FluorideAttack at C2 nih.gov

This table presents data for analogous compounds to illustrate the expected regioselectivity for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

The nucleophilic ring-opening of activated aziridines is generally considered to proceed via an S_N2 mechanism. nih.gov This mechanism involves a backside attack by the nucleophile on the aziridine carbon, leading to an inversion of the stereochemical configuration at the center of attack. Therefore, if a chiral, enantiomerically pure form of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- were to undergo nucleophilic ring-opening at the C2 carbon, the resulting product would exhibit the opposite stereochemistry at that center. This stereospecificity is a valuable feature in asymmetric synthesis, allowing for the controlled generation of chiral amino compounds. The stereospecific nature of this reaction has been demonstrated in the ring-opening of other activated aziridines. nih.govnih.gov

The electronic properties of the substituents on the aziridine ring have a profound impact on the reactivity of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

N-Phenylcarboxamide Group: This group acts as an activating group. The electron-withdrawing nature of the carbonyl moiety reduces the electron density on the nitrogen atom, making it a better leaving group and increasing the electrophilicity of the aziridine ring carbons. This activation is essential for the facile ring-opening by a wide range of nucleophiles.

The combined effect of these two electron-withdrawing groups makes 1-Aziridinecarboxamide, 2-cyano-N-phenyl- a highly reactive substrate for nucleophilic ring-opening reactions, with a strong preference for attack at the C2 position.

Electrophilic Ring Opening of the Aziridine Moiety

While less common for activated aziridines, electrophilic ring-opening can also occur. This process typically involves the initial protonation or Lewis acid coordination to the nitrogen atom, forming a highly reactive aziridinium (B1262131) ion. In the case of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, the basicity of the nitrogen atom is significantly reduced due to the electron-withdrawing nature of the N-phenylcarboxamide group. However, under strongly acidic conditions or in the presence of a potent Lewis acid, the formation of an aziridinium-like species is conceivable.

Once formed, the aziridinium ion is highly susceptible to nucleophilic attack. The regioselectivity of this attack would be influenced by both steric and electronic factors, and in the case of a C2-substituted aziridinium ion, attack at the less hindered C3 position is often favored. However, the precise outcome would depend on the specific electrophile, nucleophile, and reaction conditions.

Catalytic Ring Opening Processes

A variety of catalytic systems can be employed to facilitate the ring-opening of aziridines. These include both Lewis acid and transition metal catalysts.

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom of the aziridine, similar to protonation, to form an activated aziridinium-like intermediate. This enhances the electrophilicity of the ring carbons and promotes nucleophilic attack. This approach is particularly useful for reactions involving weaker nucleophiles.

Transition Metal Catalysis: Transition metal complexes can catalyze the ring-opening of aziridines through various mechanisms. For instance, palladium-catalyzed reactions can proceed via oxidative addition to the C-N bond, followed by reductive elimination with a suitable coupling partner. Copper catalysts have also been shown to be effective in promoting the ring-opening of activated aziridines with a range of nucleophiles. mdpi.com These catalytic methods often offer high levels of regio- and stereocontrol.

For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, both Lewis acid and transition metal catalysis would likely be effective in promoting ring-opening reactions, providing access to a diverse array of functionalized products under mild conditions. The specific catalyst and reaction conditions would be crucial in determining the outcome of the reaction.

Reductive Ring Opening Transformations

The strained three-membered ring of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is susceptible to reductive cleavage, a transformation that provides access to valuable β-amino amide structures. The regioselectivity of this ring-opening is significantly influenced by the nature of the substituents on both the nitrogen and carbon atoms of the aziridine ring. The N-phenylcarboxamide group acts as an electron-withdrawing activating group, which facilitates the cleavage of the C-N bonds.

Commonly employed methods for the reductive ring opening of activated aziridines include catalytic hydrogenation and the use of dissolving metal reductants. While specific studies on 1-Aziridinecarboxamide, 2-cyano-N-phenyl- are not extensively detailed in the available literature, the reactivity can be inferred from studies on analogous aziridine-2-carboxylates and other N-activated aziridines.

Catalytic Hydrogenation: Catalytic hydrogenation is a primary method for the reductive opening of aziridine rings. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni). The reaction generally proceeds via a syn-addition of hydrogen atoms across one of the C-N bonds. For aziridines substituted with electron-withdrawing groups at the C2 position, like the 2-cyano group, the reduction preferentially occurs at the C2-N bond. This is due to the activation of this bond by the cyano group. The expected product from the catalytic hydrogenation of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- would be the corresponding β-amino amide, N-phenyl-3-aminopropanamide.

Dissolving Metal Reduction: Reagents like samarium diiodide (SmI₂) are also effective for the reductive ring opening of N-activated aziridines. Studies on aziridine-2-carboxylates have shown that samarium diiodide can selectively cleave the C2-N bond to yield β-amino esters. This selectivity is driven by the initial electron transfer to the electron-withdrawing group at C2. By analogy, treatment of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- with samarium diiodide is expected to yield the corresponding β-amino amide. The N-phenylcarboxamide activating group is crucial for directing this selective C-N bond cleavage over the alternative C-C bond cleavage.

Reactions of the 2-Cyano Group

The 2-cyano group of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the nitrile carbon and the ability of the nitrogen atom to be protonated or to coordinate to Lewis acids.

Nucleophilic Transformations of the Nitrile (e.g., Cyclization, Amidation)

The electron-deficient carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reactivity can be harnessed for both intermolecular reactions and intramolecular cyclizations.

Amidation: The cyano group can be hydrolyzed to a primary amide group under acidic or basic conditions. For 2-cyanoaziridines, selective hydrolysis of the nitrile can be achieved to produce 2-amidoaziridines. This transformation is significant as the resulting amide functionality can be a precursor for further synthetic elaborations or can impart desirable biological properties.

Cyclization: The juxtaposition of the cyano group and the N-phenylcarboxamide moiety in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- sets the stage for potential intramolecular cyclization reactions. While direct cyclization involving the amide nitrogen and the nitrile carbon of this specific molecule is not widely reported, analogous reactions are well-documented. For instance, N,N-disubstituted cyanamides containing a carbonyl group can undergo regiospecific intramolecular cyclization to form imidazole (B134444) derivatives. It is plausible that under specific conditions (e.g., acid or base catalysis), the amide nitrogen of the N-phenylcarboxamide could attack the nitrile carbon, leading to the formation of a five-membered imidazolone (B8795221) ring fused to the aziridine, which might subsequently rearrange.

Electrophilic Reactivity at the Nitrile Carbon

The carbon atom of the nitrile group in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. This electrophilicity can be enhanced by protonation or coordination to a Lewis acid, making the nitrile more susceptible to attack by weak nucleophiles.

While the nitrile carbon itself does not typically react with electrophiles, the nitrile group as a whole can be activated by them. For example, in the Ritter reaction, a nitrile reacts with a carbocation (an electrophile) to form a nitrilium ion, which is then attacked by water to form an amide. Although this specific reaction is more common with stable carbocations, it illustrates the principle of electrophilic activation of the nitrile group. This enhanced electrophilicity of the nitrile carbon upon activation is a key feature of its reactivity.

Pericyclic and Cycloaddition Reactions involving the Cyano Functionality

The carbon-nitrogen triple bond of the cyano group can, in principle, participate as a 2π component in pericyclic reactions, such as cycloadditions. However, the participation of unactivated nitriles in thermal cycloaddition reactions like the Diels-Alder reaction is rare due to the high energy of the LUMO of the nitrile.

Nevertheless, there are instances of N-phenyl-2-cyano-1-azadienes undergoing efficient [4+2] cycloaddition reactions with a range of dienophiles. While 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is not an azadiene, this demonstrates that the cyano group in a related electronic environment can participate in cycloadditions. The reactivity in such reactions is governed by frontier molecular orbital interactions. It is conceivable that under specific thermal or photochemical conditions, the cyano group of the target molecule could engage in cycloaddition reactions with suitable reaction partners, although this remains a less explored area of its reactivity.

Reactivity of the N-Phenylcarboxamide Moiety

The N-phenylcarboxamide group plays a crucial role in the chemistry of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, primarily by activating the aziridine ring. However, the amide functionality itself can also be a site of chemical reactivity.

Reactions at the Amide Nitrogen Atom (e.g., Alkylation)

Amides are generally considered to be weak nucleophiles, and their reactions with electrophiles often occur at the more nucleophilic oxygen atom to form an isoimidium ion intermediate. However, direct N-alkylation of amides can be achieved under specific conditions.

For the N-alkylation of the N-phenylcarboxamide moiety in 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, strongly basic conditions would be required to deprotonate the amide nitrogen, forming a more nucleophilic amide anion. This anion could then react with an alkylating agent, such as an alkyl halide, to yield the corresponding N-alkylated product. The choice of base and solvent is critical to favor N-alkylation over O-alkylation or other competing reactions. Phase-transfer catalysts have also been employed to facilitate the alkylation of amides. Given the presence of the strained aziridine ring, reaction conditions would need to be carefully controlled to avoid undesired ring-opening reactions.

Transformations of the Carbonyl Group

The carbonyl group in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- represents a key site for chemical transformations, offering pathways to a variety of functionalized aziridine derivatives. The reactivity of this amide carbonyl is influenced by the electronic properties of the adjacent nitrogen atoms and the steric environment of the molecule. While specific studies on this exact compound are limited, the reactivity can be inferred from studies on analogous aziridine-2-carboxamides.

A significant transformation of the amide carbonyl involves its reaction with potent nucleophiles, such as organolithium reagents. In studies of related N,N-dimethylaziridine-2-carboxamides, the reaction with one equivalent of an organolithium compound at low temperatures (e.g., -78 °C) has been shown to be selective for the amide carbonyl, leading to the formation of 2-aziridinylketones. researchgate.net This selectivity is crucial as it avoids the otherwise facile nucleophilic attack on the strained aziridine ring. A second equivalent of the organolithium reagent can then add to the newly formed ketone, yielding symmetrical or unsymmetrical aziridinyl carbinols. researchgate.net

These transformations can be summarized in the following table:

ReagentProductReaction TypeConditions
1 eq. R-Li2-AziridinylketoneNucleophilic Acyl SubstitutionLow Temperature (-78 °C)
2 eq. R-LiAziridinyl CarbinolNucleophilic Acyl AdditionLow Temperature (-78 °C)

The reduction of the carbonyl group is another important transformation. While specific reducing agents for 1-Aziridinecarboxamide, 2-cyano-N-phenyl- have not been extensively documented, analogous aziridine-2-carboxylate (B8329488) esters are readily reduced to the corresponding aziridine-2-methanols using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Milder reducing agents, such as sodium borohydride (B1222165) in the presence of lithium chloride, have also been employed for this purpose. nih.gov It is important to note that the choice of reducing agent can be critical to avoid the reductive opening of the aziridine ring, a common side reaction with certain substrates, particularly those with an aryl group at the 3-position of the aziridine. thieme-connect.com

Hydrolysis of the amide bond, leading to the corresponding aziridine-2-carboxylic acid, is another potential transformation. This reaction is typically carried out under acidic or basic conditions. However, the strained aziridine ring can be sensitive to these conditions, potentially leading to ring-opening byproducts. The presence of the N-phenyl group may influence the rate and outcome of the hydrolysis due to its electronic and steric effects.

Electronic and Steric Effects of the Phenyl Substituent on Overall Reactivity

Electronic Effects:

The phenyl group, being an aromatic system, can exert both inductive and resonance effects. The nitrogen atom of the carboxamide is directly attached to the phenyl ring, allowing for potential delocalization of the nitrogen's lone pair of electrons into the aromatic system. This resonance interaction can decrease the electron density on the nitrogen atom, thereby influencing the properties of the amide bond. A lower electron density on the nitrogen can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Furthermore, the electronic nature of the N-phenyl group affects the reactivity of the aziridine ring itself. In N-substituted aziridines, electron-withdrawing groups on the nitrogen atom are known to activate the ring towards nucleophilic ring-opening. documentsdelivered.com The phenyl group, while not as strongly electron-withdrawing as a sulfonyl group, can still influence the electron density on the ring nitrogen and, consequently, the ease of ring-opening. Studies on N-substituted aziridines have shown that an N-phenyl group lowers the N-inversion energy barrier compared to N-alkyl groups, which can have implications for the stereochemical outcome of reactions. researchgate.net

Steric Effects:

The bulky nature of the phenyl group introduces significant steric hindrance around the nitrogen atom and the adjacent carbonyl group. This steric bulk can direct the approach of incoming reagents. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the phenyl group may hinder the approach of large nucleophiles.

Conversely, this steric hindrance can also play a protective role for the aziridine ring. In situations where both the carbonyl group and the aziridine ring are potential sites for nucleophilic attack, the steric bulk of the N-phenyl substituent might favor attack at the less hindered position. The interplay between steric and electronic effects is crucial in determining the regioselectivity of ring-opening reactions in N-aryl aziridines.

The following table summarizes the potential effects of the N-phenyl substituent:

FeatureElectronic EffectSteric Effect
Carbonyl Group Increases electrophilicity of the carbonyl carbon due to electron delocalization into the phenyl ring.Hinders the approach of bulky nucleophiles to the carbonyl carbon.
Aziridine Ring Activates the ring towards nucleophilic opening by withdrawing electron density from the ring nitrogen.Can influence the regioselectivity of ring-opening by sterically shielding one of the ring carbons.
Overall Reactivity Modulates the balance between reaction at the carbonyl group and ring-opening.Influences the stereochemical outcome of reactions due to conformational constraints.

Cascade and Multicomponent Reactions Involving the Compound

While specific cascade and multicomponent reactions involving 1-Aziridinecarboxamide, 2-cyano-N-phenyl- are not extensively reported in the literature, the unique combination of a strained aziridine ring, a cyano group, and a carboxamide functionality makes it a promising substrate for such complex transformations. The reactivity of these functional groups can be harnessed in a sequential or concerted manner to rapidly build molecular complexity.

Potential Cascade Reactions:

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, a plausible cascade sequence could be initiated by the ring-opening of the aziridine.

For example, a domino ring-opening/cyclization process could be envisioned. Nucleophilic attack on the aziridine ring could generate an intermediate that undergoes subsequent intramolecular cyclization involving the cyano or carboxamide group to form novel heterocyclic systems. rsc.org The N-phenyl group would likely influence the regioselectivity of the initial ring-opening, thereby directing the course of the cascade.

Another potential cascade involves radical transformations. Radical addition to the cyano group or the aziridine ring could initiate a sequence of cyclization and/or fragmentation reactions. For instance, radical addition followed by nitrile insertion and homolytic aromatic substitution has been observed in related N-arylacrylamides, leading to the formation of complex polycyclic structures. researchgate.net

Potential Multicomponent Reactions:

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. The diverse functionalities in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- make it an interesting candidate for MCRs.

One possibility is the participation of the aziridine moiety in a Joullié-Ugi type three-component reaction. In such a reaction, an azirine (which can be considered a related structural motif) reacts with a carboxylic acid and an isocyanide to form an N-acylaziridine intermediate, which can then undergo further transformations. researchgate.netthieme-connect.com While the starting compound is an aziridine and not an azirine, its strained ring might participate in similar transformations under appropriate activation.

The cyano group can also be a key player in MCRs. For example, it could participate in the synthesis of nitrogen-containing heterocycles through reactions involving amidines or other nucleophiles in a multicomponent setup. researchgate.net

The following table outlines hypothetical cascade and multicomponent reaction pathways:

Reaction TypeInitiating StepPotential Subsequent StepsPotential Product Class
Cascade Nucleophilic ring-opening of the aziridineIntramolecular cyclization involving the cyano or carboxamide groupFused heterocyclic systems
Cascade Radical addition to the cyano group or aziridineIntramolecular cyclization, nitrile insertion, homolytic aromatic substitutionPolycyclic aromatic compounds
Multicomponent Reaction with a carboxylic acid and an isocyanideFormation of an activated intermediate followed by rearrangement or cyclizationSubstituted oxazolines or other heterocycles
Multicomponent Reaction with an amidine and another electrophileCyclocondensation involving the cyano groupPyrimidine or imidazole derivatives

The exploration of such cascade and multicomponent reactions involving 1-Aziridinecarboxamide, 2-cyano-N-phenyl- holds significant promise for the efficient synthesis of novel and complex molecular architectures.

Advanced Synthetic Applications and Derivatizations of 1 Aziridinecarboxamide, 2 Cyano N Phenyl

Utility as a Precursor in Diverse Heterocyclic Synthesis

The inherent ring strain of the aziridine (B145994) core, coupled with the electronic influence of the cyano and N-phenylcarboxamide substituents, makes 1-Aziridinecarboxamide, 2-cyano-N-phenyl- an excellent substrate for a variety of ring-opening and ring-transformation reactions, providing access to a wide array of valuable heterocyclic structures.

Formation of Substituted Amino Acids and Amino Alcohols

The polarized nature of the aziridine ring in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- facilitates its nucleophilic ring-opening, a powerful strategy for the synthesis of non-proteinogenic α- and β-amino acids and their derivatives. Nucleophilic attack at either of the ring carbons can lead to distinct products, with the regioselectivity often dictated by the nature of the nucleophile and the reaction conditions.

The nucleophilic ring-opening of aziridine-2-carboxylates is a well-established method for preparing α- and β-amino acids. clockss.org The presence of an electron-withdrawing group on the nitrogen atom, such as the N-phenylcarboxamide group in the title compound, activates the aziridine ring towards nucleophilic attack. clockss.org Heteroatom nucleophiles typically attack the β-carbon (C3), leading to the formation of α-amino acid derivatives. clockss.org While carbon nucleophiles can exhibit less regioselectivity, the use of N-para-toluenesulfonylaziridine-2-carboxylic acid has demonstrated that excellent regiospecificity can be achieved, paving the way for a general and high-yielding synthesis of optically pure α-amino acids. lookchem.com

Furthermore, the reduction of the cyano group and the aziridine ring can provide access to valuable amino alcohols. The synthesis of amino alcohols can be achieved through the reduction of N-protected amino acids. researchgate.net Although direct reduction of the title compound is not explicitly detailed in the literature, the established methods for reducing similar functionalities suggest a viable pathway.

Table 1: Potential Nucleophilic Ring-Opening Reactions and Reductions

Reagent/Condition Potential Product
H₂O / Acid or Base β-hydroxy-α-amino acid derivative
R-OH / Lewis Acid β-alkoxy-α-amino acid derivative
R-NH₂ α,β-diamino acid derivative

Construction of Fused and Bridged Heterocyclic Systems

The reactivity of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- can be harnessed for the construction of more complex, polycyclic heterocyclic frameworks. Intramolecular cyclization reactions, where a tethered nucleophile attacks the aziridine ring, can lead to the formation of fused ring systems. For instance, a suitably positioned functional group on the phenyl ring of the N-phenylcarboxamide moiety could participate in an intramolecular ring-opening cyclization. While specific examples involving the title compound are not prevalent in the literature, the general principle of intramolecular cyclization of functionalized azides to form heterocycles is well-documented. mdpi.com

Moreover, the dienophilic or dipolarophilic nature of the aziridine ring or the cyano group can be exploited in cycloaddition reactions to construct bridged heterocyclic systems. The participation of unactivated cyano groups in thermal ene reactions and as dienophiles in intramolecular Diels-Alder reactions has been reported, leading to the formation of pyridine (B92270) derivatives. mit.edu This suggests that 1-Aziridinecarboxamide, 2-cyano-N-phenyl- could potentially undergo similar transformations. The reactivity of N-phenyl-1-aza-2-cyano-1,3-butadienes in Diels-Alder reactions further supports the potential for cycloaddition pathways. researchgate.net

Table 2: Potential Cyclization and Cycloaddition Pathways

Reaction Type Potential Heterocyclic System
Intramolecular Nucleophilic Ring-Opening Fused piperazinones, morpholinones, etc.
[4+2] Cycloaddition (Diels-Alder) Bridged pyridines or other N-heterocycles

Ring Expansion Reactions to Larger Nitrogen-Containing Heterocycles (e.g., β-Lactams)

A particularly valuable transformation of aziridines is their ring expansion to afford larger nitrogen-containing heterocycles, most notably the medicinally important β-lactam (azetidin-2-one) ring system. Rhodium-catalyzed carbonylation of aziridines has emerged as a powerful tool for the synthesis of functionalized β-lactams. smolecule.com This process involves the insertion of a carbonyl group into one of the C-N bonds of the aziridine ring. While the specific application of this methodology to 1-Aziridinecarboxamide, 2-cyano-N-phenyl- has not been explicitly described, the general applicability of rhodium-catalyzed carbonylation to N-acylaziridines suggests its potential feasibility. smolecule.comnih.govresearchgate.netmdpi.com The presence of the cyano group at the C2 position could influence the regioselectivity and reactivity of the carbonylation reaction.

Contributions to Asymmetric Synthesis of Complex Molecules

The development of enantioselective transformations is a cornerstone of modern organic synthesis, particularly in the preparation of chiral drugs and biologically active natural products. The stereogenic centers of the aziridine ring in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- make it an attractive substrate for asymmetric synthesis.

Applications in Enantioselective Routes to Biologically Relevant Scaffolds

Chiral aziridines are valuable intermediates in the synthesis of a wide range of enantiomerically pure compounds. researchgate.net The enantioselective synthesis of N-aryl aziridines has been achieved with moderate to good enantioselection using chiral quaternary salts based on cinchona alkaloids. researchgate.net Furthermore, chiral Brønsted acid-catalyzed asymmetric synthesis has been successfully employed for the preparation of N-aryl-cis-aziridine carboxylate esters. researchgate.net

The enantioselective ring-opening of meso-aziridines catalyzed by cooperative metal centers in a bimetallic catalyst has also been reported, providing a route to chiral products. researchgate.net These methodologies, while not directly applied to 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, highlight the potential for developing asymmetric transformations with this substrate. The use of chiral Lewis acids or organocatalysts could enable the enantioselective synthesis of the aziridine itself or its subsequent enantioselective ring-opening to afford chiral amino acid and amino alcohol derivatives, which are key components of many biologically active molecules. nih.govmdpi.com

Strategic Derivatization for Enhanced Synthetic Utility

The synthetic utility of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- can be further expanded through strategic derivatization of its existing functional groups. The N-phenylcarboxamide, the cyano group, and the aziridine ring itself offer multiple handles for chemical modification.

For instance, modification of the phenyl ring with various substituents could modulate the electronic properties of the N-phenylcarboxamide group, thereby influencing the reactivity of the aziridine ring. The introduction of ortho, meta, or para substituents could also be used to introduce additional functionality for subsequent transformations.

The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The synthesis of 2-cyano and 2-amido aziridinyl peptides has been demonstrated, showcasing the utility of the cyano group as a precursor to other functionalities. nih.gov The synthesis of novel heterocycles via reactions of 2-cyano-N-arylacetamides also underscores the synthetic potential of the cyanoacetamide moiety. ekb.egresearchgate.netresearchgate.net

Furthermore, N-cyano compounds can undergo intramolecular cyclization reactions. For example, N-cyano sulfoximines can be cyclized to thiadiazine 1-oxides. nih.govrsc.org While a different class of compounds, this reactivity highlights the potential for the N-cyano moiety within the broader context of the molecule to participate in ring-forming reactions. The use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles demonstrates the reactivity of the N-cyano-N-phenyl moiety in forming fused heterocyclic systems. organic-chemistry.org

Table 3: Potential Derivatization Strategies

Functional Group Derivatization Reaction Potential Outcome
Phenyl Ring Electrophilic Aromatic Substitution Modulated reactivity, introduction of new functional groups
Cyano Group Hydrolysis Carboxylic acid or amide functionality
Reduction Primary amine functionality
Cycloaddition Formation of new heterocyclic rings

Functionalization at the Aziridine Nitrogen

The nitrogen atom of an aziridine is a key site for functionalization. However, in 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, the nitrogen atom is already part of an amide linkage, which significantly influences its reactivity. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity compared to N-alkyl or N-H aziridines. nih.gov Consequently, direct N-alkylation or N-acylation under standard conditions is challenging.

Despite the reduced nucleophilicity, the nitrogen lone pair can still direct reactions. For instance, in analogous N-acylaziridines, the nitrogen can coordinate to strong Lewis acids, which can activate the aziridine ring for further transformations. mdpi.comnih.gov Furthermore, directed ortho-lithiation has been observed in N-alkyl aziridines, where the nitrogen lone pair directs the deprotonation of an adjacent aromatic ring. nih.gov A similar outcome could be envisioned for the phenyl moiety of the title compound.

Advanced applications might involve the transformation of the carboxamide group itself. While challenging, cleavage of the N-C(O) bond under specific reductive or hydrolytic conditions could potentially yield the corresponding N-H aziridine, which would be a versatile intermediate for a wide range of N-functionalization reactions, including N-arylation and the introduction of diverse protecting groups. nih.govresearchgate.net

Modifications at the 2-Position of the Aziridine Ring

The 2-position of the aziridine ring in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is characterized by the presence of a cyano group and its involvement in the strained three-membered ring. This structure allows for two primary modes of reaction: nucleophilic ring-opening and transformation of the cyano group.

Nucleophilic Ring-Opening:

Due to the inherent ring strain, aziridines are excellent substrates for ring-opening reactions with a variety of nucleophiles. wikipedia.org The N-carboxamide group acts as an electron-withdrawing group, activating the ring for nucleophilic attack. clockss.org In the case of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, nucleophilic attack can occur at either C2 or C3. Generally, for N-acylaziridines, the attack is favored at the less substituted carbon (C3), proceeding via an SN2 mechanism. clockss.org

However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the use of catalysts. Lewis acid or transition metal catalysis can alter the regiochemical outcome, potentially favoring attack at the more substituted C2 position. mdpi.com A variety of nucleophiles, including halides, alcohols, amines, and carbon nucleophiles, can be employed for these transformations, leading to a diverse array of β-functionalized α-amino acid precursors. wikipedia.orgmdpi.com The ring-opening of 2-(cyanomethyl)aziridines with acid chlorides has been shown to proceed through an aziridinium (B1262131) salt intermediate, yielding novel 4-amino-2-butenenitrile derivatives. researchgate.net

Below is a table of potential ring-opening reactions based on studies with analogous N-acyl and 2-cyanoaziridines.

NucleophileReagent/CatalystPotential ProductReference Analogy
ChlorideHClα-amino-β-chloronitrile derivative metu.edu.tr
AlcoholsH₂SO₄α-amino-β-alkoxynitrile derivative metu.edu.tr
AzideNaN₃α-amino-β-azidonitrile derivative nih.gov
BoronB₂pin₂ / Cu catalystβ-aminoboronate derivative mdpi.com

Transformations of the Cyano Group:

The cyano group at the 2-position is also amenable to a range of chemical transformations, provided the reaction conditions are compatible with the stability of the aziridine ring. Potential modifications include:

Hydrolysis: Acidic or basic hydrolysis of the cyano group could yield the corresponding carboxylic acid or carboxamide, respectively, leading to aziridine-2-carboxylic acid derivatives.

Reduction: Catalytic hydrogenation or reduction with metal hydrides could transform the cyano group into an aminomethyl group, affording a 2-aminomethylaziridine derivative.

Cycloadditions: The cyano group could potentially participate in cycloaddition reactions with suitable 1,3-dipoles to construct more complex heterocyclic systems.

Transformations at the Phenyl Moiety

The N-phenyl group in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- can undergo electrophilic aromatic substitution (EAS). The reactivity of the phenyl ring is influenced by the attached N-carboxamide group. Similar to N-phenylacetamide (acetanilide), the N-acyl group is an ortho-, para-directing group due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance. vaia.com However, due to the electron-withdrawing nature of the carbonyl group, the N-acyl group is also deactivating compared to a simple amino group, making the reactions less facile than with aniline. vaia.comlibretexts.org

Standard EAS reactions can be envisaged on the phenyl ring, leading to a variety of substituted derivatives.

ReactionReagentExpected ProductsReference Analogy
NitrationHNO₃, H₂SO₄ortho- and para-nitro derivatives vaia.com
HalogenationBr₂, FeBr₃ortho- and para-bromo derivatives vaia.com
SulfonationSO₃, H₂SO₄ortho- and para-sulfonic acid derivatives libretexts.org
Friedel-Crafts AcylationRCOCl, AlCl₃ortho- and para-acyl derivatives vaia.com

It is crucial to select reaction conditions that are mild enough to avoid the undesired ring-opening of the sensitive aziridine moiety. The deactivating nature of the N-carboxamide group can be advantageous in controlling the reactivity and preventing over-substitution on the phenyl ring.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and its energetic landscape. These calculations can predict molecular geometry, orbital energies, and various electronic properties that govern the molecule's behavior and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, thus defining the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, computational studies would be required to determine the precise energies of the HOMO and LUMO and the resulting energy gap. Such calculations would likely be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Note: Specific values are not available in the provided search results and would require dedicated computational studies.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes and visualized using electrostatic potential (ESP) maps. ESP maps depict the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, an ESP map would likely show negative potential around the oxygen atom of the carboxamide group and the nitrogen atom of the cyano group, indicating their nucleophilic character. The aziridine (B145994) ring carbons, being part of a strained ring system, would also be of significant interest in the charge distribution analysis.

Conformational Analysis and Energy Minima

Molecules can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. This is crucial as the reactivity and properties of a molecule can be conformation-dependent. For a flexible molecule like 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, with a phenyl group and a carboxamide group attached to the aziridine ring, multiple low-energy conformations may exist. Computational methods can be used to perform a systematic search of the conformational space to locate the global minimum and other significant low-energy conformers.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for studying the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. This is particularly useful for understanding the mechanisms of reactions involving strained ring systems like aziridines.

Transition State Characterization and Activation Energy Calculations

The ring-opening of aziridines is a characteristic and synthetically important reaction. Computational methods can be employed to model this process, for instance, under nucleophilic attack. By calculating the potential energy surface of the reaction, the transition state structure can be located. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key parameter that determines the reaction rate. A lower activation energy implies a faster reaction. For the ring-opening of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, computational studies could determine the activation energies for nucleophilic attack at either of the two aziridine ring carbons.

Table 2: Hypothetical Activation Energy Data for Ring-Opening of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-

Reaction PathwayActivation Energy (kcal/mol)
Nucleophilic attack at C2Value
Nucleophilic attack at C3Value
Note: Specific values are not available in the provided search results and would require dedicated computational studies.

Prediction of Regio- and Stereoselectivity in Ring-Opening Reactions

The ring-opening of unsymmetrically substituted aziridines, such as 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, can proceed with different regioselectivity (attack at C2 vs. C3) and stereoselectivity. Computational modeling can predict the preferred outcome by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be the kinetically favored one.

Factors influencing the regioselectivity include steric hindrance and the electronic nature of the substituents. The cyano group at the C2 position is electron-withdrawing, which can influence the electrophilicity of the adjacent carbon. By calculating the transition state energies for nucleophilic attack at both C2 and C3, a prediction of the regioselectivity can be made. Similarly, the stereochemical outcome of the reaction can be investigated by modeling the approach of the nucleophile to the aziridine ring.

Molecular Dynamics Simulations for Reactivity Pathways

Molecular dynamics (MD) simulations, a computational method for analyzing the physical movements of atoms and molecules, can offer significant insights into the reactivity pathways of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-. These simulations can model the interactions of the molecule with various nucleophiles and solvents, elucidating the mechanism of the aziridine ring-opening, which is the characteristic reaction of this class of compounds.

For aziridines, the ring-opening can proceed through different mechanisms, primarily SN1-like or SN2-like pathways, depending on the substituents on the ring and the nitrogen atom, as well as the reaction conditions. The N-phenylcarboxamide group on the nitrogen atom of the target molecule is an electron-withdrawing group, which "activates" the aziridine ring towards nucleophilic attack. nih.gov

MD simulations can be employed to explore the energy landscapes of potential reaction pathways. For instance, a simulation could model the approach of a nucleophile to either of the two carbon atoms of the aziridine ring. The presence of the cyano group at the 2-position, another electron-withdrawing substituent, is expected to significantly influence the regioselectivity of the ring-opening. Computational studies on similarly substituted aziridines have shown that electron-withdrawing groups can stabilize the transition state of the nucleophilic attack. acs.org

A hypothetical MD simulation could reveal the following:

Solvent Effects: The role of solvent molecules in stabilizing charged intermediates or transition states can be visualized. Polar protic solvents might facilitate an SN1-like mechanism by stabilizing a potential aziridinium (B1262131) ion intermediate, whereas polar aprotic solvents might favor an SN2 mechanism.

Conformational Dynamics: The flexibility of the N-phenylcarboxamide group and its influence on the accessibility of the aziridine ring carbons to incoming nucleophiles can be assessed.

Reaction Coordinate Analysis: By tracking the bond-breaking and bond-forming events over time, the preferred reaction coordinate for the ring-opening can be determined, providing a detailed atomistic picture of the reaction mechanism.

While specific data for 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is not available, the table below illustrates the type of information that could be obtained from MD simulations for the ring-opening of a substituted aziridine with a generic nucleophile (Nu-).

ParameterC2-Attack PathwayC3-Attack Pathway
Activation Energy (kcal/mol) LowerHigher
Transition State Geometry Trigonal bipyramidal at C2Trigonal bipyramidal at C3
Key Interatomic Distances (Å) Nu-C2: ~2.5, C2-N: ~1.8Nu-C3: ~2.6, C3-N: ~1.7
Solvent Stabilization Significant for polar solventsModerate

This is an illustrative table based on general principles of aziridine reactivity and not on specific simulation data for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for conducting such studies on aziridine derivatives. For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, computational SAR studies would focus on how the N-phenylcarboxamide and the 2-cyano substituents modulate the reactivity of the aziridine ring.

Key aspects that can be investigated include:

Electronic Properties: The electron-withdrawing nature of both the N-phenylcarboxamide and the 2-cyano groups is expected to decrease the electron density on the aziridine ring carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. Computational calculations of atomic charges and molecular electrostatic potential maps can quantify this effect.

Ring Strain: The inherent strain of the three-membered aziridine ring is a primary driver of its reactivity. nih.gov DFT calculations can be used to determine the strain energy of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- and compare it with other substituted aziridines to predict its relative reactivity.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. For a nucleophilic attack on the aziridine ring, the LUMO is of particular importance. The location and energy of the LUMO can indicate the most likely site of nucleophilic attack. The electron-withdrawing substituents are expected to lower the energy of the LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles.

A computational SAR study could involve systematically varying the substituents on the phenyl ring of the N-phenylcarboxamide group (e.g., with electron-donating or electron-withdrawing groups) and calculating the resulting changes in the electronic structure and reactivity of the aziridine ring. The findings of such a study could be summarized in a table like the one below.

Phenyl Ring SubstituentHammett Parameter (σ)Calculated LUMO Energy (eV)Predicted Relative Reactivity
-OCH3 (para)-0.27-1.5Lower
-H0.00-1.8Baseline
-Cl (para)+0.23-2.1Higher
-NO2 (para)+0.78-2.5Highest

This is an illustrative table based on established principles of electronic effects in organic chemistry and not on specific computational data for derivatives of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign all proton and carbon signals.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments.

Aromatic Protons: The N-phenyl group would exhibit signals in the aromatic region, typically between δ 7.0-8.0 ppm. The specific splitting pattern (e.g., multiplets) would depend on the substitution pattern, but a monosubstituted phenyl ring would generally show complex multiplets corresponding to the ortho, meta, and para protons.

Amide Proton (-NH-): A broad singlet corresponding to the amide proton is expected, likely in the downfield region (δ 8.0-10.0 ppm), the exact position of which would be sensitive to solvent and concentration.

Aziridine (B145994) Protons: The three-membered aziridine ring contains a chiral center at the carbon bearing the cyano group (C2). The protons on the aziridine ring (one methine -CHCN and two methylene (B1212753) -CH₂) would display complex splitting patterns due to geminal and vicinal coupling, appearing in the upfield region, estimated to be around δ 2.0-4.0 ppm. The diastereotopic nature of the methylene protons would result in them being chemically non-equivalent, each giving a distinct signal, likely a doublet of doublets.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon (-C=O): The amide carbonyl carbon would appear as a single peak in the highly deshielded region of the spectrum, typically around δ 165-175 ppm.

Aromatic Carbons: The six carbons of the phenyl ring would produce signals between δ 120-140 ppm. The carbon attached to the nitrogen (ipso-carbon) would be distinct from the ortho, meta, and para carbons.

Cyano Carbon (-C≡N): The nitrile carbon signal is characteristically found in the δ 115-125 ppm range.

Aziridine Carbons: The two carbons of the strained aziridine ring would be found in the more shielded (upfield) region of the spectrum, likely between δ 30-50 ppm.

Table 1: Predicted NMR Data for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 8.0 (m)120 - 140
Amide N-H8.0 - 10.0 (br s)-
Aziridine -CH(CN)-~3.0 - 4.0 (m)~35 - 50
Aziridine -CH₂-~2.0 - 3.0 (m)~30 - 45
Amide C=O-165 - 175
Cyano C≡N-115 - 125

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The exact mass of the compound is calculated to be 187.0746 g/mol , corresponding to the molecular formula C₁₀H₉N₃O. smolecule.com

Under electron impact (EI) ionization, the molecular ion (M⁺˙) at m/z = 187 would be observed. Subsequent fragmentation would provide structural clues. Key fragmentation pathways would likely involve:

Loss of the phenyl isocyanate moiety: Cleavage of the N-C(O) bond could lead to a fragment corresponding to the 2-cyanoaziridine radical cation.

Cleavage of the aziridine ring: The strained three-membered ring can readily undergo ring-opening or fragmentation.

Formation of the anilide cation: A common fragmentation for N-phenyl amides involves the formation of an anilide-related fragment. researchgate.net

Loss of the cyano group: Cleavage of the C-CN bond would result in a fragment at [M-26]⁺.

Table 2: Predicted Mass Spectrometry Data for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-

m/z ValuePredicted Fragment Identity
187[M]⁺˙ (Molecular Ion)
161[M - CN]⁺
93[C₆H₅NH₂]⁺˙ (Aniline)
77[C₆H₅]⁺ (Phenyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The IR spectrum of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- would be expected to show several characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ corresponding to the amide N-H stretching vibration. libretexts.org

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ for the C-H bonds of the aziridine ring.

C≡N Stretch: A sharp, medium-intensity absorption in the range of 2210-2260 cm⁻¹ is a definitive indicator of the nitrile (cyano) group. researchgate.net

C=O Stretch: A strong, sharp absorption band for the amide carbonyl group, typically appearing around 1680-1700 cm⁻¹. masterorganicchemistry.com

Aromatic C=C Bends: Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bend: A band around 1550 cm⁻¹ associated with the amide II band.

Table 3: Predicted IR Absorption Bands for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchAmide
>3000C-H StretchAromatic
<3000C-H StretchAliphatic (Aziridine)
2210 - 2260C≡N StretchNitrile
1680 - 1700C=O StretchAmide I
1450 - 1600C=C BendsAromatic

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and stereochemistry.

If a suitable single crystal of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- could be grown, X-ray diffraction analysis would confirm its molecular structure. mdpi.com The analysis would definitively establish:

The connectivity of all atoms, confirming the aziridinecarboxamide framework.

The relative stereochemistry at the chiral center (C2 of the aziridine ring).

The conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the amide plane. For example, in the related structure (R)-2-Cyano-N-(1-phenylethyl)acetamide, the dihedral angle between the acetamide (B32628) group and the benzene (B151609) ring is 68.7 (1)°. nih.govresearchgate.net

Intermolecular interactions, such as hydrogen bonding between the amide N-H group and the carbonyl oxygen of an adjacent molecule, which dictate the crystal packing. nih.gov

Table 4: Potential X-ray Crystallography Parameters (Hypothetical)

ParameterHypothetical Value/System
Crystal Systeme.g., Monoclinic or Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z)e.g., 4
Key Structural FeaturesConfirmation of aziridine ring, C≡N and N-phenylamide groups

Chiral Chromatography Techniques (e.g., HPLC) for Enantiomeric Purity Assessment

The structure of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- contains a stereogenic center at the C2 position of the aziridine ring. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the primary method for separating and quantifying these enantiomers. nih.gov

The separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times. nih.gov

Methodology: A solution of the racemic mixture would be injected into an HPLC system equipped with a chiral column, such as one based on derivatized cellulose (B213188) or amylose. mdpi.com

Analysis: The resulting chromatogram would ideally show two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer.

Assessment: This technique is crucial for determining the enantiomeric excess (ee) or enantiomeric purity of a sample, which is vital in fields like medicinal chemistry where enantiomers can have different biological activities.

Table 5: Principles of Chiral HPLC for Enantiomeric Purity Assessment

ParameterDescription
TechniqueHigh-Performance Liquid Chromatography (HPLC)
Stationary PhaseChiral Stationary Phase (CSP) (e.g., derivatized polysaccharide)
Mobile PhaseTypically a mixture of solvents like hexane/isopropanol or acetonitrile/water
Principle of SeparationFormation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times
OutcomeSeparation of the racemic mixture into two peaks, allowing for quantification of enantiomeric excess (% ee)

Future Directions and Research Outlook

Development of Greener and More Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern organic synthesis. Future research concerning 1-Aziridinecarboxamide, 2-cyano-N-phenyl- will undoubtedly focus on the development of greener and more sustainable synthetic methodologies. Current synthetic strategies for aziridines often rely on stoichiometric reagents and hazardous solvents. Shifting towards catalytic and more atom-economical approaches will be a key area of investigation.

Key areas for development include:

Catalytic Aziridination: Exploring the use of transition metal catalysts (e.g., copper, rhodium, iron) to facilitate the direct aziridination of suitable olefin precursors. rsc.org This would reduce the reliance on pre-functionalized starting materials and minimize waste.

Use of Greener Solvents: Investigating the use of environmentally friendly solvents, such as cyclopentyl methyl ether (CPME), or even solvent-free conditions to reduce the environmental impact of the synthesis. nih.govdoaj.org

Biocatalysis: The use of enzymes for aziridine (B145994) synthesis is a growing field that offers high selectivity under mild conditions. nih.gov Future work could explore the enzymatic synthesis of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- or its precursors.

Table 1: Comparison of Potential Synthetic Strategies

StrategyAdvantagesChallenges
Catalytic Aziridination High atom economy, reduced waste, potential for asymmetric synthesis.Catalyst cost and toxicity, optimization of reaction conditions.
Greener Solvents Reduced environmental impact, improved safety profile.Solubility of reactants, potential for different reactivity.
Biocatalysis High chemo-, regio-, and stereoselectivity, mild reaction conditions.Enzyme stability and availability, substrate scope limitations.

Discovery of Novel Reactivity Modes and Transformations

The high ring strain of the aziridine moiety in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- makes it a versatile intermediate for the synthesis of more complex nitrogen-containing molecules. Future research will likely focus on exploring novel reactivity modes beyond simple nucleophilic ring-opening.

Potential areas of exploration include:

Ring-Expansion Reactions: Investigating the [3+2] or [3+3] cycloaddition reactions of the aziridine ring with various dipolarophiles or tripolarophiles to construct five- or six-membered heterocyclic systems. nih.gov

Transition Metal-Catalyzed Ring-Opening Cross-Coupling: Utilizing palladium or other transition metal catalysts to achieve regioselective and stereospecific ring-opening cross-coupling reactions with a variety of partners, such as boronic acids or organozinc reagents. acs.orgmdpi.com

Radical-Mediated Transformations: Exploring the use of radical initiators to induce novel ring-opening and functionalization pathways of the aziridine ring.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. nih.govmdpi.com The integration of the synthesis of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- into a continuous flow process represents a significant future direction.

Key benefits and research goals include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents and intermediates. nih.gov

Improved Efficiency and Scalability: Continuous flow processes can be easily scaled up by extending the operation time, providing a more efficient route to larger quantities of the compound. nih.gov

Automated Library Synthesis: Coupling flow synthesis with automated purification and analysis would enable the rapid generation of a library of derivatives of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- for biological screening.

A potential flow setup could involve the in-situ generation of a reactive intermediate followed by its immediate reaction to form the aziridine ring, minimizing the handling of unstable species. researchgate.netresearchgate.net

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing new molecules with desired properties. google.compatsnap.com Advanced computational studies will be instrumental in guiding the future development of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

Specific areas for computational investigation include:

Reaction Mechanism and Selectivity: Using Density Functional Theory (DFT) calculations to elucidate the mechanisms of synthetic and ring-opening reactions, and to predict the regio- and stereoselectivity of these transformations. acs.orgnih.govresearchgate.net This can aid in the rational design of catalysts and reaction conditions.

Prediction of Biological Activity: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the potential biological targets of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- and its derivatives. nih.gov This can help to prioritize synthetic targets for drug discovery programs.

Rational Design of Analogs: Utilizing computational methods to design novel analogs of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- with improved properties, such as enhanced biological activity, better metabolic stability, or reduced toxicity. longdom.org

Table 2: Computational Methods and Their Applications

Computational MethodApplication
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reaction barriers and selectivity. nih.govmdpi.com
Molecular Docking Prediction of binding modes and affinities to biological targets.
QSAR Correlation of chemical structure with biological activity to guide lead optimization.
Molecular Dynamics (MD) Simulations Study of the dynamic behavior of the molecule and its interactions with biological macromolecules.

Q & A

(Basic) What are the recommended synthetic routes for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, and how can researchers validate their purity?

Methodological Answer:
Synthesis typically involves aziridine ring functionalization. For example, asymmetric synthesis methods using phosphonyl imines (e.g., N,N-Diisopropyl-N-phosphonyl imines) can yield aziridine-2-carboxylic acid derivatives, which can be further modified with cyano and phenyl groups . Validation of purity requires multi-technique characterization:

  • HPLC-MS for molecular weight confirmation.
  • NMR (¹H, ¹³C, and DEPT) to verify substituent positions and stereochemistry .
  • Elemental Analysis (C, H, N) to confirm stoichiometric ratios .

(Basic) What safety protocols should be followed given the limited toxicological data for this compound?

Methodological Answer:
Due to insufficient toxicological studies, adopt precautionary measures:

  • Use glove boxes or fume hoods to minimize inhalation/contact .
  • Implement Ames tests or in vitro cytotoxicity assays (e.g., MTT assay on HEK-293 cells) to screen for mutagenicity .
  • Follow REACH guidelines for waste disposal to mitigate environmental risks .

(Advanced) How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Apply factorial design to identify critical variables (e.g., temperature, catalyst loading, solvent polarity):

  • Use Taguchi methods to reduce experimental runs while capturing interactions between factors .
  • Analyze via ANOVA to rank variable significance. For example, solvent polarity may dominate yield variance in aziridine ring closure .
  • Validate optimized conditions with response surface methodology (RSM) to refine predictions .

(Advanced) How can computational tools resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions often arise from assay variability or undefined mechanisms. Mitigate by:

  • Molecular Dynamics (MD) Simulations to model ligand-receptor interactions (e.g., docking with kinases or cytochrome P450 enzymes) .
  • Quantum Chemical Calculations (e.g., DFT) to predict reactive sites for electrophilic/nucleophilic attack, explaining divergent reactivity in different solvents .
  • Cross-validate with meta-analysis of existing data, applying statistical weighting to studies with rigorous controls .

(Advanced) What strategies improve the stability of aziridine derivatives in aqueous media?

Methodological Answer:
Aziridines are prone to ring-opening in water. Stabilization methods include:

  • Steric Shielding : Introduce bulky substituents (e.g., 2,2-dimethyl groups) to hinder nucleophilic attack .
  • pH Control : Maintain solutions at pH > 10 to deprotonate water, reducing nucleophilicity .
  • Encapsulation : Use cyclodextrins or liposomes to shield the aziridine ring .

(Basic) What spectroscopic techniques best characterize the cyano and phenyl groups in this compound?

Methodological Answer:

  • FT-IR : Confirm cyano group presence via a sharp peak at ~2200 cm⁻¹ (C≡N stretch) .
  • ¹³C NMR : Identify phenyl carbons as aromatic signals at 120–140 ppm and the cyano carbon at ~115 ppm .
  • UV-Vis : Detect π→π* transitions in the phenyl ring (λmax ~260 nm) .

(Advanced) How can reaction path search methods accelerate the discovery of novel derivatives?

Methodological Answer:
Integrate computational and experimental workflows:

  • Quantum Chemical Reaction Path Searches : Use tools like GRRM or AFIR to map energetically feasible pathways for aziridine functionalization .
  • Machine Learning (ML) : Train models on PubChem data to predict regioselectivity in cyano-group additions .
  • High-Throughput Screening (HTS) : Test predicted derivatives in parallelized microreactors .

(Basic) What are the key challenges in scaling up lab-scale synthesis for this compound?

Methodological Answer:

  • Exothermic Reactions : Aziridine ring formation may require precise temperature control. Use flow chemistry to dissipate heat and prevent runaway reactions .
  • Purification : Remove byproducts (e.g., unreacted acrylonitrile) via column chromatography or recrystallization in ethyl acetate/hexane .

(Advanced) How can researchers address discrepancies in reported reaction yields?

Methodological Answer:
Discrepancies often stem from unoptimized conditions or impurity interference. Address by:

  • Replication Studies : Repeat experiments with controlled variables (e.g., reagent grades, humidity).
  • In Situ Monitoring : Use Raman spectroscopy to track reaction progress and intermediate formation .
  • Sensitivity Analysis : Quantify yield dependence on minor factors (e.g., stirring rate) via Monte Carlo simulations .

(Advanced) What role do aziridine derivatives play in asymmetric catalysis, and how can stereochemistry be controlled?

Methodological Answer:
Aziridines act as chiral ligands or catalysts. Stereochemical control methods:

  • Chiral Auxiliaries : Use (S)- or (R)-BINOL to induce enantioselectivity during ring closure .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer .
  • Circular Dichroism (CD) : Verify enantiomeric excess (ee) post-synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.